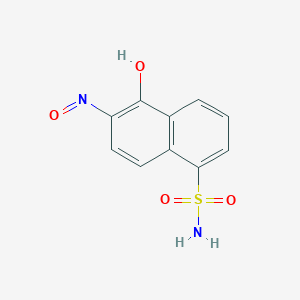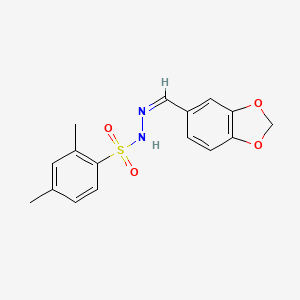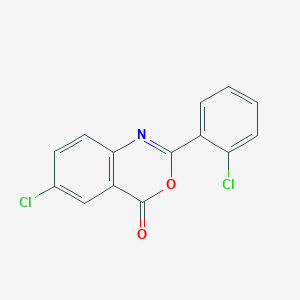
5-hydroxy-6-nitroso-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-6-nitroso-1-naphthalenesulfonamide (5HNNS) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a nitrated derivative of naphthalenesulfonamide and is known for its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent. In
Applications De Recherche Scientifique
5-hydroxy-6-nitroso-1-naphthalenesulfonamide has been extensively studied for its potential applications in various scientific fields. It has been shown to act as a fluorescent probe, which can be used to detect the presence of proteins and other biomolecules in cells. This property has made it a valuable tool in the study of cellular processes and has led to the development of new imaging techniques.
In addition to its fluorescent properties, 5-hydroxy-6-nitroso-1-naphthalenesulfonamide has also been investigated for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-hydroxy-6-nitroso-1-naphthalenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. This leads to a reduction in inflammation and cancer cell proliferation, making it a potentially valuable therapeutic agent.
Biochemical and Physiological Effects:
Studies have shown that 5-hydroxy-6-nitroso-1-naphthalenesulfonamide has a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes and signaling pathways in cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-hydroxy-6-nitroso-1-naphthalenesulfonamide is its fluorescent properties, which make it a valuable tool for imaging and detecting biomolecules in cells. It is also relatively easy to synthesize and yields a high purity product, making it suitable for various applications.
However, there are also some limitations to the use of 5-hydroxy-6-nitroso-1-naphthalenesulfonamide in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood. Additionally, more research is needed to fully explore its potential as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 5-hydroxy-6-nitroso-1-naphthalenesulfonamide. One area of research is the development of new imaging techniques using 5-hydroxy-6-nitroso-1-naphthalenesulfonamide as a fluorescent probe. Another area of research is the exploration of its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Overall, 5-hydroxy-6-nitroso-1-naphthalenesulfonamide is a promising compound with a range of potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 5-hydroxy-6-nitroso-1-naphthalenesulfonamide involves the nitration of 1-naphthalenesulfonamide with nitric acid and sulfuric acid. The resulting product is then treated with sodium hydroxide to yield 5-hydroxy-6-nitroso-1-naphthalenesulfonamide. The process is relatively simple and yields a high purity product, making it suitable for various applications.
Propriétés
IUPAC Name |
5-hydroxy-6-nitrosonaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c11-17(15,16)9-3-1-2-7-6(9)4-5-8(12-14)10(7)13/h1-5,13H,(H2,11,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOBBFVRJYIRHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)N=O)C(=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-6-nitrosonaphthalene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B4897376.png)
![ethyl 2-amino-1-[2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4897384.png)

![4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B4897392.png)

![ethyl N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B4897416.png)

![4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B4897428.png)
![3-(anilinosulfonyl)-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4897431.png)
![5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4897438.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4897443.png)
![1-(2,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4897459.png)
![N-(2-methoxy-5-nitrophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4897466.png)